Ethyl 6-(3,5-dimethyl-4-methoxyphenyl)-6-oxohexanoate
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Overview
Description
The compound “Ethyl 6-(3,5-dimethyl-4-methoxyphenyl)-6-oxohexanoate” is an organic compound based on its structure. It contains an ethyl ester functional group, a ketone functional group, and a substituted phenyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through nucleophilic substitution reactions or cross-coupling reactions .
Molecular Structure Analysis
The molecular structure of this compound would likely include a six-membered phenyl ring substituted with two methyl groups and a methoxy group. Additionally, it would have a six-carbon chain attached to the phenyl ring, with a carbonyl group (C=O) and an ethyl ester group (-COOC2H5) at the ends .
Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, including nucleophilic acyl substitution reactions due to the presence of the ester group, or electrophilic aromatic substitution reactions on the phenyl ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, similar compounds with phenyl rings and ester groups are often solid at room temperature, and have relatively high boiling points due to the presence of polar carbonyl groups .
Scientific Research Applications
Synthesis and Molecular Structure
Enantiomeric Pairing in Synthesis : The synthesis of a related compound, (1SR,2SR,5RS,6RS)-5-ethyl-4-(4-methoxyphenyl)-2,6-dimethyl-3-cyclohexenecarboxylic acid, led to the formation of an unexpected compound with unique stereochemistry, highlighting the complex nature of reactions involving similar molecular structures (Xie, Meyers, & Robinson, 2004).
Isoxazolecarboxylates Synthesis : A study on the reaction of ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates with hydroxylamine hydrochloride showed the formation of esters of 5-substituted 4-isoxazolecarboxylic acids, demonstrating the potential for creating structurally diverse compounds (Schenone, Fossa, & Menozzi, 1991).
Crystal and Molecular Structure Analysis : The crystal and molecular structures of similar compounds were reported, providing insights into the structural complexity and stability of such molecules (Kaur et al., 2012).
Organic Chemistry Applications
Organophosphorus Compounds Study : Research on 3-oxo esters, closely related to the ethyl 6-oxohexanoate structure, revealed their reactivity in forming 3H-1,2-dithiole-3-thiones, contributing to the understanding of organic reaction mechanisms (Pedersen & Lawesson, 1974).
Statins Synthesis : A study focused on the synthesis of a statin precursor, highlighting the importance of structurally related compounds in pharmaceutical synthesis (Tararov, König, & Börner, 2006).
Synthesis of Antidepressants : The synthesis of compounds with structures similar to Ethyl 6-(3,5-dimethyl-4-methoxyphenyl)-6-oxohexanoate has been linked to the development of novel antidepressants (Yardley et al., 1990).
Molecular Structure and Biological Activity : Investigations into the molecular structures and potential biological activities of methoxy-substituted compounds provide insights into their chemical behavior and possible applications (Mirković et al., 2014).
Safety And Hazards
properties
IUPAC Name |
ethyl 6-(4-methoxy-3,5-dimethylphenyl)-6-oxohexanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O4/c1-5-21-16(19)9-7-6-8-15(18)14-10-12(2)17(20-4)13(3)11-14/h10-11H,5-9H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VANWJYJPEQRGHD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(=O)C1=CC(=C(C(=C1)C)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20645533 |
Source
|
Record name | Ethyl 6-(4-methoxy-3,5-dimethylphenyl)-6-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20645533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-(3,5-dimethyl-4-methoxyphenyl)-6-oxohexanoate | |
CAS RN |
898751-06-9 |
Source
|
Record name | Ethyl 6-(4-methoxy-3,5-dimethylphenyl)-6-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20645533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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